4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C6H8F3N3S |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-propan-2-yl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H8F3N3S/c1-3(2)12-4(6(7,8)9)10-11-5(12)13/h3H,1-2H3,(H,11,13) |
InChI Key |
XFQYWPKTPXFEOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of 4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol generally involves cyclization reactions of appropriate hydrazine derivatives with trifluoromethyl-containing precursors under controlled conditions. The key step is the formation of the 1,2,4-triazole ring system bearing the trifluoromethyl and thiol functional groups.
A typical synthetic approach includes:
- Reaction of hydrazinecarbothioamide derivatives with trifluoromethyl-substituted nitriles or related electrophiles.
- Cyclization under basic or acidic conditions to form the triazole ring.
- Introduction of the isopropyl group at position 4 either by starting with an isopropyl-substituted hydrazine derivative or via alkylation post-cyclization.
This method leverages the nucleophilic character of hydrazine derivatives and the electrophilicity of trifluoromethylated substrates to achieve regioselective cyclization.
Specific Synthetic Procedure Example
One reported method involves the following steps:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Hydrazonyl chloride (alkyl-substituted) + trifluoroacetaldehyde O-(aryl)oxime | Generation of nitrile imines in situ |
| 2 | [3 + 2]-Cycloaddition in dichloromethane with triethylamine base | Formation of 5-trifluoromethyl 1,2,4-triazole core |
| 3 | Purification by flash chromatography | Isolation of pure triazole derivative |
This procedure, performed at room temperature under inert atmosphere, yields the trifluoromethyl-substituted triazole with good regioselectivity and tolerance to various functional groups.
Industrial Scale Synthesis
Industrial production typically adapts the above laboratory methods to larger scales, optimizing parameters such as:
- Catalyst selection to improve cyclization efficiency.
- Reaction times and temperatures to maximize yield.
- Purification techniques including recrystallization and chromatography to achieve high purity.
The process emphasizes safety due to the use of reactive hydrazine derivatives and volatile trifluoromethyl precursors.
Chemical Reaction Analysis Relevant to Preparation
Key Reaction Types in Synthesis
| Reaction Type | Role in Preparation | Typical Reagents/Conditions |
|---|---|---|
| Cyclization | Formation of 1,2,4-triazole ring | Hydrazine derivatives, trifluoromethyl nitriles, base or acid catalysts |
| Substitution | Introduction of isopropyl or other alkyl groups | Alkyl halides, bases for nucleophilic substitution |
| Oxidation/Reduction | Post-synthetic modifications of thiol group | Oxidants (H₂O₂, KMnO₄), reductants (NaBH₄) |
Mechanistic Insights
The cyclization mechanism involves nucleophilic attack of hydrazine nitrogen on the electrophilic carbon of trifluoromethylated nitriles, followed by ring closure to form the triazole. The thiol group is introduced either directly from the thiocarbohydrazide precursor or via tautomerization of the thione form during cyclization.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Classical Cyclization of Hydrazinecarbothioamides | Well-established, straightforward | Requires careful control of conditions, possible side reactions | Moderate to high (60-85%) | High after purification | Suitable for scale-up |
| [3 + 2]-Cycloaddition of Nitrile Imines | Regioselective, functional group tolerant | Requires precursor synthesis, sensitive to moisture | High (up to 90%) | Very high | Amenable to gram-scale synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficient | Requires specialized equipment | Comparable to classical methods | High | Limited by equipment availability |
Research Findings and Trends in Preparation
- The use of trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile generation has enabled efficient [3 + 2]-cycloaddition routes to 5-trifluoromethyl 1,2,4-triazoles, including the target compound.
- Microwave-assisted synthesis techniques have been reported to reduce reaction times significantly while maintaining yields and purity, representing a promising approach for rapid synthesis.
- Advances in catalyst development and reaction medium optimization continue to improve the environmental footprint and cost-effectiveness of synthesis.
- Purification strategies such as flash chromatography and recrystallization remain critical to obtaining analytically pure compounds suitable for biological testing and industrial use.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Starting Materials | Hydrazinecarbothioamides, trifluoromethylated nitriles or oximes | Varies by method |
| Solvent | Dichloromethane, ethanol, DMF | CH₂Cl₂ common for [3 + 2] cycloaddition |
| Catalyst/Base | Triethylamine, sodium hydroxide, potassium hydroxide | Triethylamine (3 equiv) for nitrile imine generation |
| Temperature | Room temperature to reflux | Room temperature typical for cycloaddition |
| Reaction Time | 12–24 hours | 12 hours for cycloaddition; shorter for microwave |
| Purification | Flash chromatography, recrystallization | Silica gel chromatography with petroleum ether/CH₂Cl₂ |
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding sulfide or thiol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives .
Scientific Research Applications
4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antifungal and antibacterial properties.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with essential biological pathways . The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Structural Analogues
Physical and Chemical Properties
- Molecular Weight : ~255.24 (estimated for C₇H₉F₃N₃S).
- LogP : Predicted ~2.9 (similar to 5-(5-bromo-2-furyl)-4-isopropyl analogue ), indicating moderate lipophilicity.
- Solubility: Thiol group enables solubility in polar solvents (e.g., DMF, ethanol), while -CF₃ reduces aqueous solubility .
Research Findings and Trends
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (-CF₃, -Br) at position 5 enhance bioactivity, while bulky substituents (e.g., isopropyl) at position 4 improve selectivity .
- Synthetic Innovations: Microwave-assisted synthesis reduces reaction times for triazole-3-thiol derivatives .
Biological Activity
4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : C₇H₈F₃N₃S
- Molecular Weight : 227.22 g/mol
- CAS Number : 339009-60-8
1. Anti-inflammatory Activity
Recent studies have shown that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. For instance, compounds similar to 4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their ability to inhibit cytokine production in human peripheral blood mononuclear cells (PBMCs).
- Cytokine Inhibition : In vitro studies indicated that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α by up to 60% at certain concentrations, demonstrating their potential as anti-inflammatory agents .
2. Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. The compound has shown effectiveness against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : In vitro assays revealed that derivatives of triazoles possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
3. Anticancer Activity
The anticancer potential of 4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been highlighted in several studies:
- Cell Line Studies : Research involving human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated that certain triazole derivatives exhibited cytotoxic effects. The most active compounds showed selectivity towards cancer cells while sparing normal cells .
Case Study 1: Anti-inflammatory Effects
A study assessed the anti-inflammatory effects of various triazole derivatives in PBMC cultures stimulated with lipopolysaccharides (LPS). The results indicated that compounds similar to 4-(Propan-2-YL)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol significantly inhibited TNF-α production at doses of 50 µg/mL and above.
| Compound | TNF-α Inhibition (%) at 50 µg/mL |
|---|---|
| Compound A | 44% |
| Compound B | 60% |
| Compound C | 50% |
Case Study 2: Anticancer Activity
In a comparative study of triazole derivatives against various cancer cell lines, it was found that the compound exhibited a notable cytotoxic effect on melanoma cells with an IC50 value lower than that observed for standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| IGR39 (Melanoma) | 12 | High |
| MDA-MB-231 (Breast) | 15 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
